4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Diethylcarbamoyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction:
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Scientific Research Applications
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Comparison with Similar Compounds
4-(Diethylcarbamoyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
4-Bromobenzenesulfonyl chloride: Used in the synthesis of oligonucleotides and protection of amines.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Known for its use in various organic synthesis reactions.
4-Methylbenzenesulfonyl chloride: Commonly used in the synthesis of tosylates, which are intermediates in organic synthesis.
The uniqueness of this compound lies in its specific application in proteomics research and its ability to form stable sulfonamide bonds with biomolecules .
Properties
IUPAC Name |
4-(diethylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)17(12,15)16/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZIMJYCFKOYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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